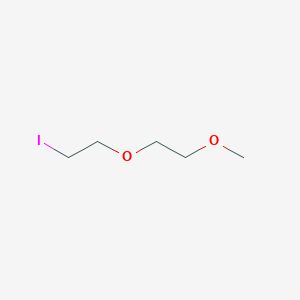1-Iodo-2-(2-methoxyethoxy)ethane
CAS No.: 104539-21-1
Cat. No.: VC2075448
Molecular Formula: C5H11IO2
Molecular Weight: 230.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 104539-21-1 |
|---|---|
| Molecular Formula | C5H11IO2 |
| Molecular Weight | 230.04 g/mol |
| IUPAC Name | 1-(2-iodoethoxy)-2-methoxyethane |
| Standard InChI | InChI=1S/C5H11IO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 |
| Standard InChI Key | CJXAGOKSVZAZAI-UHFFFAOYSA-N |
| SMILES | COCCOCCI |
| Canonical SMILES | COCCOCCI |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-Iodo-2-(2-methoxyethoxy)ethane features a two-carbon ethane backbone with two key substituents: a methoxy group (-OCH3) and an iodoethoxy group (-OCH2CH2I). This arrangement creates a molecule with moderate polarity due to the presence of the ether linkages, while the iodine atom serves as an excellent leaving group, enhancing the compound's reactivity in nucleophilic substitution reactions . The structure can also be described as 1-(2-iodoethoxy)-2-methoxyethane, highlighting the connection between the two ether groups in the molecule .
Physical and Chemical Properties
The physical and chemical properties of 1-Iodo-2-(2-methoxyethoxy)ethane are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C5H11IO2 |
| Molecular Weight | 230.04 g/mol |
| Physical State | Liquid at room temperature |
| Standard Purity | ≥97% |
| Solubility | Soluble in most organic solvents |
| Reactivity | High reactivity in nucleophilic substitution reactions |
| Structural Features | Contains ether linkages and iodine as a leaving group |
These properties contribute to the compound's utility in various chemical transformations and applications . The presence of the iodine atom, a good leaving group, enhances the molecule's reactivity in numerous organic reactions, particularly nucleophilic substitutions, making it valuable as a synthetic intermediate .
Identification Data
For research and regulatory purposes, 1-Iodo-2-(2-methoxyethoxy)ethane can be identified using the following standard identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 104539-21-1 |
| Related CAS | 134141-55-2 |
| MDL Number | MFCD18205837 |
| European Community (EC) Number | 846-172-8 |
| DSSTox Substance ID | DTXSID00577005 |
| Nikkaji Number | J2.028.362I |
| SMILES Notation | COCCOCCI |
| IUPAC Name | 1-iodo-2-(2-methoxyethoxy)ethane |
| Alternative Name | 1-(2-iodoethoxy)-2-methoxyethane |
These identification codes and systematic nomenclature are essential for accurately cataloging and referencing this compound in scientific literature and chemical databases .
Synthesis and Reactions
Reactivity Patterns
The reactivity of 1-Iodo-2-(2-methoxyethoxy)ethane is primarily governed by the presence of the iodine atom, which serves as an excellent leaving group in various nucleophilic substitution reactions. The compound demonstrates versatile chemistry in several reaction types:
-
Nucleophilic substitution reactions (SN2): The iodine atom is readily displaced by various nucleophiles, making this compound valuable in alkylation reactions.
-
Elimination reactions: Under appropriate conditions, the compound can undergo elimination to form alkenes.
-
Cross-coupling reactions: The iodine functionality enables participation in metal-catalyzed coupling reactions, including palladium-catalyzed transformations.
Mechanisms of Action
The mechanism of action of 1-Iodo-2-(2-methoxyethoxy)ethane in chemical reactions primarily involves substitution pathways where the iodine atom is replaced by incoming nucleophiles. The ether linkages in the molecule can also participate in certain reactions, providing additional reactivity sites. The specific molecular targets and reaction pathways depend on the particular transformation and reagents employed, but the inherent reactivity of the carbon-iodine bond remains a central feature in most applications.
Applications
Scientific Research Applications
1-Iodo-2-(2-methoxyethoxy)ethane serves various functions in scientific research, particularly in synthetic organic chemistry:
-
Intermediate in organic synthesis: The compound functions as a building block for more complex molecules, enabling the introduction of the 2-(2-methoxyethoxy)ethyl group into target structures.
-
Reagent for alkylation reactions: The compound can be used to alkylate various nucleophiles, including alcohols, amines, thiols, and carboxylates.
-
Labeling agent in biochemical studies: The reactive nature of the iodine functionality makes it useful for labeling biomolecules for tracking and analytical purposes.
Industrial Applications
In industrial settings, 1-Iodo-2-(2-methoxyethoxy)ethane finds use in:
-
Production of specialty chemicals: The compound serves as a precursor in the synthesis of various specialty chemicals with specific properties required for industrial applications.
-
Solvent applications: In certain industrial processes, the compound may function as a specialized solvent.
-
Polymer chemistry: It can be utilized in the modification of polymers to introduce specific functional groups that alter material properties.
Biological Activity
Interaction with Biological Systems
The biological activity of 1-Iodo-2-(2-methoxyethoxy)ethane is primarily attributed to its ability to interact with biological membranes and cellular components. Research into compounds of similar structure suggests several modes of action:
-
Membrane perturbation: The compound may interact with and potentially disrupt cellular membranes, leading to altered permeability profiles and possible cellular dysfunction.
-
Intracellular effects: Once inside cells, the compound can influence various signaling pathways, gene expression patterns, and metabolic processes through interactions with cellular proteins and nucleic acids.
-
DNA interaction: There is evidence suggesting that the compound or its metabolites may bind to DNA, potentially inhibiting replication and transcription processes, which could have implications for both therapeutic applications and toxicity considerations.
Toxicological Considerations
Toxicological assessments of 1-Iodo-2-(2-methoxyethoxy)ethane have revealed several important characteristics:
-
Dose-dependent effects: Research indicates that the compound exhibits concentration-dependent biological effects, with lower concentrations potentially showing therapeutic properties while higher doses may lead to significant cytotoxicity.
-
Cell line variability: Different cell types demonstrate varying sensitivities to the compound, highlighting the importance of targeted applications and careful dosing in any potential therapeutic context.
-
Antimicrobial properties: Studies suggest that the compound may possess antimicrobial activity, potentially through mechanisms involving membrane disruption or intracellular targets in microbial cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume